4-Bromo-5-methoxy-2-methylpyridine
Overview
Description
4-Bromo-5-methoxy-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of 4-Bromo-5-methoxy-2-methylpyridine involves several steps. The overall yield of the compound starting from 2-fluoro-4-methylpyridine is reported to be 29.4% . This synthesis strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular formula of 4-Bromo-5-methoxy-2-methylpyridine is C7H8BrNO . Its molecular weight is 202.05 . The structure consists of a pyridine ring with bromo, methoxy, and methyl substituents at the 4th, 5th, and 2nd positions, respectively .Chemical Reactions Analysis
4-Bromo-5-methoxy-2-methylpyridine is used as a starting material in various chemical reactions. For instance, it is used in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
4-Bromo-5-methoxy-2-methylpyridine is a solid at 20 degrees Celsius .Scientific Research Applications
Efficient Synthesis and Characterization
One study detailed an efficient synthesis route for a carboxylic acid derivative of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing the compound's utility in drug development (Hirokawa, Horikawa, & Kato, 2000). Another research effort explored the preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics, indicating applications in materials science (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Applications in Photodynamic Therapy and Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine derivatives were reported, demonstrating high singlet oxygen quantum yield suitable for photodynamic therapy applications, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Novel Compound Synthesis
Research on the synthesis and characterization of novel Schiff bases highlighted potential applications in developing new materials and chemical sensors (Linsha, 2015). Additionally, studies on the preparation of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and their heterocyclic synthesis applications underscored the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Martins, 2002).
Pharmaceutical and Biological Activity
Investigations into novel pyridine-based derivatives via Suzuki cross-coupling reaction revealed potential biological activities, underscoring the chemical's relevance in drug discovery and development (Ahmad et al., 2017). This includes exploring its applications in antithrombolytic, biofilm inhibition, and haemolytic activities.
Safety And Hazards
4-Bromo-5-methoxy-2-methylpyridine can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
properties
IUPAC Name |
4-bromo-5-methoxy-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSNLOHKUBQSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-2-methylpyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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